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Compound of Interest

Compound Name: 2-Methyl-2-buten-1-OL

Cat. No.: B1231688

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of 2-Methyl-2-buten-1-ol and its
structural isomers with the molecular formula CsH100. The information presented is intended to
assist researchers, scientists, and professionals in drug development in understanding the
distinct physicochemical properties, reactivity, and potential applications of these closely
related compounds. This document summarizes key quantitative data, outlines detailed
experimental protocols for their differentiation and evaluation, and visualizes their structural
relationships and analytical workflows.

Introduction

Isomers, molecules sharing the same molecular formula but differing in the arrangement of
their atoms, often exhibit distinct physical, chemical, and biological properties.[1] For the
molecular formula CsH100, a variety of structural isomers exist, including unsaturated alcohols,
aldehydes, and ketones.[2][3] Understanding the nuances between these isomers is critical in
fields such as fragrance chemistry, pharmaceutical synthesis, and materials science, where a
specific isomer may be the desired product while others could be inactive or even detrimental.
This guide focuses on 2-Methyl-2-buten-1-ol, an allylic primary alcohol, and compares it with
other key CsH100 isomers to provide a basis for selection, characterization, and application.

Data Presentation: Physicochemical Properties
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The following tables summarize the key physicochemical properties of 2-Methyl-2-buten-1-ol
and a selection of its isomers. These isomers include other unsaturated alcohols (both primary
and tertiary), a saturated cyclic alcohol, a ketone, and an aldehyde, illustrating the diversity
within this single molecular formula.

Table 1: General and Physical Properties of CsH100 Isomers
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3-Methyl-
3-Methyl-
2-Methyl- 3-buten- 2-Methyl-
2-buten- Pentan-2-
Property 2-buten- 1-ol 3-buten- Pentanal
1-ol one
1-ol (Isopreno  2-ol
(Prenol)
1)
(E)-2- 3- 3- 2-
IUPAC pentan-2-
methylbut- methylbut- methylbut- methylbut- pentanal
Name one
2-en-1-ol[4] 2-en-1-ol 3-en-1-ol 3-en-2-ol
CAS 4675-87- 115-18-
556-82-1 763-32-6 107-87-9 110-62-3
Number 0[4] 4[5][6]
Molecular
Weight ( 86.13 86.13 86.13 86.13 86.13 86.13
g/mol)
Colorless
Appearanc  Colorless Colorless to light Colorless Colorless Colorless
e liquid liquid yellow liquid liquid liquid
liquid
i Strong,
Green, ) Characteris  Acetone- )
Odor ] Fruity - ) ] ] acrid,
oily[4] tic like, fruity
pungent
Boiling
_ 137[4] 140 130-132 98-99 101-105 102-103
Point (°C)
_ -59
Melting
) - (calculated - -43[5] -78 -91
Point (°C)
)
Density
0.863-
(g/mL at 0.848 0.853 0.824[6] 0.809 0.81
0.869
25°C)
Refractive
1.439-
Index (at 1.443 1.433 1.416 1.390 1.394
1.445[4]
20°C)
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Solubility in  Slightly 17 g/100 17 g/100 1000 43 g/L

11.7 g/lL
Water soluble[4] mL (20°C) mL (20°C) mg/mL[6] (20°C)

Isomer Structures and Classification

The isomers of CsH100 can be categorized into different functional groups, which dictates their
chemical behavior. The diagram below illustrates the structural differences between the primary

isomers discussed in this guide.
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Figure 1: Structural Isomers of CsH100.

Comparative Performance and Reactivity

The performance of these isomers is highly dependent on their functional group and the
position of the double bond.

o Oxidation: Primary allylic alcohols like 2-Methyl-2-buten-1-ol and 3-Methyl-2-buten-1-ol can
be oxidized to the corresponding a,-unsaturated aldehydes and further to carboxylic acids.
[7] Tertiary allylic alcohols, such as 2-Methyl-3-buten-2-ol, are resistant to oxidation under
similar conditions. Aldehydes like pentanal are readily oxidized to carboxylic acids, while
ketones such as pentan-2-one are generally resistant to oxidation except under harsh
conditions. The reactivity of these alcohols towards oxidation by hydroxyl radicals in the gas
phase has been studied, showing distinct rate constants for different isomers.

« Esterification: Primary alcohols, including 2-Methyl-2-buten-1-ol and its primary alcohol
isomers, readily undergo esterification with carboxylic acids in the presence of an acid
catalyst.[8] Tertiary alcohols are significantly less reactive in esterification reactions due to
steric hindrance.

 Biological Activity: Isomerism plays a crucial role in the biological activity of molecules.[1]
Different isomers can interact with biological targets like enzymes and receptors in distinct
ways, leading to varied therapeutic or toxicological effects.[1][9] For instance, 2-Methyl-3-
buten-2-ol is a known component of the pheromone of the bark beetle Ips typographus.

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate comparison of
isomers. Below are methodologies for key experiments.

Protocol 1: Comparative Analysis by Gas
Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general procedure for the separation and identification of CsH100

isomers.
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e Sample Preparation:

o Prepare individual standard solutions of each isomer at a concentration of 100 pg/mL in a
volatile solvent such as dichloromethane or methanol.

o Prepare a mixed standard solution containing all isomers at the same concentration.
e GC-MS Instrumentation and Conditions:

o GC Column: A non-polar column (e.g., 5% phenyl-polymethylsiloxane) or a polar column
(e.g., polyethylene glycol) can be used. A30 m x 0.25 mm ID x 0.25 um film thickness
column is typical.

o Injector Temperature: 250 °C.
o Injection Mode: Split (e.g., 50:1 split ratio) or splitless, depending on the concentration.
o Oven Temperature Program:
= [nitial temperature: 40 °C, hold for 2 minutes.
» Ramp: Increase at 5 °C/min to 150 °C.
= Hold at 150 °C for 5 minutes.
o Carrier Gas: Helium at a constant flow rate of 1 mL/min.
o MS Interface Temperature: 280 °C.
o lon Source Temperature: 230 °C.
o lonization Mode: Electron lonization (El) at 70 eV.
o Mass Range: Scan from m/z 35 to 200.
e Data Analysis:

o Compare the retention times of the individual isomers to identify them in the mixed
sample.
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o Analyze the mass spectra (fragmentation patterns) of each separated isomer. Key
fragment ions can be used for unambiguous identification.
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Figure 2: GC-MS Experimental Workflow.

Protocol 2: Comparative Oxidation of Primary Allylic
Alcohols

This protocol provides a method to compare the reactivity of primary allylic alcohols like 2-
Methyl-2-buten-1-ol in an oxidation reaction.

¢ Reaction Setup:

o In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend
pyridinium chlorochromate (PCC) (1.5 equivalents) in dry dichloromethane (DCM).

o Dissolve the allylic alcohol (1.0 equivalent) in a small amount of dry DCM.
e Reaction Execution:

o Add the alcohol solution to the PCC suspension in one portion.

o Stir the mixture at room temperature.

o Monitor the reaction progress at regular time intervals (e.g., every 15 minutes) by taking
small aliquots and analyzing them by Thin Layer Chromatography (TLC) or GC.

e Work-up and Analysis:

o Upon completion (as determined by the disappearance of the starting material), dilute the
reaction mixture with diethyl ether and filter through a pad of silica gel to remove the
chromium salts.

o Wash the silica pad with additional diethyl ether.
o Concentrate the filtrate under reduced pressure.

o Analyze the crude product by *H NMR and GC-MS to determine the conversion and yield
of the corresponding aldehyde.
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o Comparative Analysis:
o Perform the reaction under identical conditions for each primary allylic alcohol isomer.

o Plot the percentage conversion of the starting material versus time for each isomer to
compare their reaction rates.

o
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Figure 3: Comparative Oxidation Pathways.

Conclusion

The isomers of CsH100, while structurally similar, exhibit a wide range of physicochemical
properties and chemical reactivities. 2-Methyl-2-buten-1-ol, as a primary allylic alcohol, is a
versatile intermediate capable of undergoing oxidation and esterification. Its reactivity differs
significantly from its tertiary alcohol, ketone, and aldehyde isomers. The choice of a specific
isomer for a particular application must be guided by a thorough understanding of these
differences. The experimental protocols provided in this guide offer a framework for the reliable
differentiation and comparative evaluation of these compounds in a research and development
setting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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